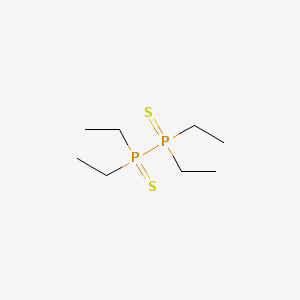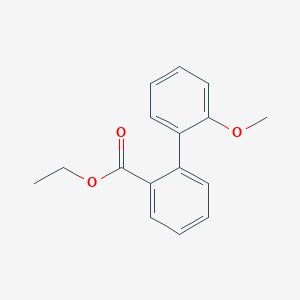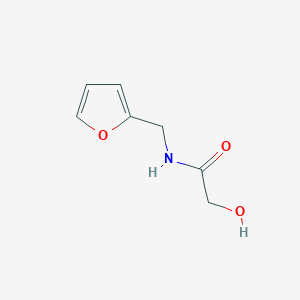
Tetraethyldiphosphine disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyldiphosphine disulphide is an organophosphorus compound with the molecular formula C8H20P2S2 It is characterized by the presence of two phosphorus atoms bonded to sulfur atoms, forming a disulphide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine disulphide can be synthesized through the reaction of tetraethylphosphonium iodide with sulfur. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the disulphide bond. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tetraethyldiphosphine disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can break the disulphide bond, leading to the formation of phosphines.
Substitution: The ethyl groups in the compound can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl substituted phosphines.
Aplicaciones Científicas De Investigación
Tetraethyldiphosphine disulphide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of disulphide bonds in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tetraethyldiphosphine disulphide involves its ability to form and break disulphide bonds. This property is crucial in its role as a reagent in chemical reactions and its potential biological activity. The compound can interact with various molecular targets, including proteins and enzymes, through the formation of disulphide bonds, thereby influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Tetra-n-propyldiphosphine disulphide
- Tetra-n-butyldiphosphine disulphide
Comparison
Tetraethyldiphosphine disulphide is unique due to its specific ethyl groups, which influence its reactivity and applications. Compared to its analogs, such as tetra-n-propyldiphosphine disulphide and tetra-n-butyldiphosphine disulphide, it exhibits different physical and chemical properties, making it suitable for specific applications .
Propiedades
Número CAS |
3790-23-6 |
|---|---|
Fórmula molecular |
C8H20P2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
diethylphosphinothioyl-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20P2S2/c1-5-9(11,6-2)10(12,7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
LNMKVDPXBCIMOU-UHFFFAOYSA-N |
SMILES canónico |
CCP(=S)(CC)P(=S)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)









![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)
